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  • Product: 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one
  • CAS: 1455795-12-6

Core Science & Biosynthesis

Foundational

thermodynamic properties of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

An In-depth Technical Guide to the Thermodynamic Properties of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one Abstract: The thermodynamic profile of a drug candidate is a cornerstone of successful pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

Abstract: The thermodynamic profile of a drug candidate is a cornerstone of successful pharmaceutical development, directly influencing its stability, solubility, and bioavailability. This guide addresses the determination of the core , a compound possessing structural motifs of interest in medicinal chemistry. In the absence of published experimental data for this specific molecule, this document serves as a comprehensive, methodology-focused whitepaper. It provides drug development professionals with a first-principles roadmap, detailing the requisite synthesis, characterization, and a suite of analytical techniques necessary to establish a complete and reliable thermodynamic profile. The protocols herein are designed as self-validating systems, integrating experimental rigor with computational insights to ensure data integrity and support informed decision-making in a research and development setting.

Introduction: The Imperative of Thermodynamic Characterization

In the landscape of drug discovery, the journey from a promising molecule to a viable therapeutic is governed by its physicochemical properties. The compound 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one incorporates a bromophenoxy group, known to modulate metabolic stability and receptor affinity, and a pyrrolidine amide moiety, a common feature in bioactive molecules that can influence solubility and cell permeability[1][2]. Understanding the thermodynamics of such a compound is not an academic exercise; it is a critical prerequisite for formulation, process development, and predicting in vivo performance.

Thermodynamic parameters dictate the fundamental behavior of an Active Pharmaceutical Ingredient (API). The Gibbs free energy of solvation governs solubility, while the enthalpy of fusion and melting point define its solid-state stability.[3] Heat capacity provides insight into how the molecule’s energy state changes with temperature, and decomposition kinetics are paramount for determining shelf-life and safe handling protocols.[4][5]

This guide provides an authoritative framework for the de novo determination of these properties. It is structured to lead a researcher logically from the foundational step of securing a pure, well-characterized sample to the application of sophisticated thermal and computational analyses.

Part 1: Prerequisite — Synthesis and Analytical Confirmation

A robust thermodynamic analysis is contingent on the unimpeachable purity and structural identity of the compound under investigation. Therefore, the first step is a well-controlled synthesis followed by rigorous characterization.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The ether linkage in the target molecule is logically formed via the Williamson ether synthesis, a reliable and well-established method involving the reaction of a phenoxide with an alkyl halide.[6][7][8][9] The proposed two-step route involves the synthesis of a key intermediate, 4-chloro-1-(pyrrolidin-1-yl)butan-1-one, followed by its coupling with 4-bromophenol.

G cluster_0 Intermediate Synthesis cluster_1 Final Coupling (Williamson Ether Synthesis) cluster_2 Purification & Confirmation A 4-Chlorobutyryl chloride C 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one A->C B Pyrrolidine B->C G Target Compound: 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one C->G D 4-Bromophenol F Sodium 4-bromophenoxide D->F E Sodium Hydride (NaH) E->F F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS, FT-IR) H->I

Caption: Proposed synthesis and purification workflow.
Experimental Protocol: Synthesis
  • Synthesis of Intermediate (4-Chloro-1-(pyrrolidin-1-yl)butan-1-one):

    • To a stirred solution of pyrrolidine (1.1 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add 4-chlorobutyryl chloride (1.0 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.

    • Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by vacuum distillation or column chromatography.

  • Williamson Ether Synthesis (Final Product):

    • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF), add a solution of 4-bromophenol (1.1 eq.) in DMF dropwise at 0 °C.[7]

    • Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.

    • Add a solution of 4-chloro-1-(pyrrolidin-1-yl)butan-1-one (1.0 eq.) in DMF to the reaction mixture.

    • Heat the reaction to 80-90 °C and monitor by TLC. The reaction typically completes within 8-12 hours.

    • Cool the mixture to room temperature and carefully quench by the slow addition of ice-cold water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

Analytical Confirmation

The identity and purity of the synthesized 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one must be confirmed before any thermodynamic measurements are taken.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic, alkyl, and pyrrolidine protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight and elemental composition of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the C=O (amide) bond, the Ar-O-C (ether) linkage, and the C-Br bond.

Part 2: A Methodological Guide to Thermodynamic Analysis

The following sections detail the core experimental procedures for building a comprehensive thermodynamic profile of the title compound. The choice of these techniques is driven by the need to answer critical questions regarding the material's stability, energy content, and phase behavior.

G cluster_solid Solid-State Properties cluster_solution Solution & Fundamental Properties compound Pure, Characterized Compound dsc DSC (Differential Scanning Calorimetry) compound->dsc Determines Tₘ, ΔHfus, Cₚ tga TGA (Thermogravimetric Analysis) compound->tga Determines Tₔ imc IMC (Isothermal Microcalorimetry) compound->imc Predicts Shelf-Life solcal Solution Calorimetry compound->solcal Determines ΔHsol bombcal Bomb Calorimetry compound->bombcal Determines ΔfH°

Caption: Experimental workflow for thermodynamic characterization.
Solid-State Thermal Analysis

The solid form of an API is central to its handling, formulation, and stability. Thermal analysis techniques provide direct measurement of the properties that define this state.

  • Causality & Expertise: DSC is the gold-standard technique for measuring the heat flow associated with thermal transitions in a material.[10] It allows for the precise determination of the melting point (Tₘ), a critical identifier of purity and physical form, and the enthalpy of fusion (ΔHfus), which quantifies the energy required to break the crystal lattice. This value is fundamental to understanding solubility. Furthermore, by running the experiment in a modulated mode (mDSC), the reversing heat flow can be isolated to accurately determine the heat capacity (Cₚ) of the solid material.[4]

  • Self-Validating Protocol:

    • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

    • Measurement Program:

      • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

      • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

      • Cool the sample back to the starting temperature at the same rate.

      • Perform a second heating cycle to investigate any changes in form (e.g., conversion from a metastable to a stable polymorph or characterization of an amorphous phase).

    • Data Analysis: Integrate the melting endotherm peak on the first heating scan to determine Tₘ (onset temperature) and ΔHfus (peak area). Analyze the second heat scan for any new transitions or a glass transition (Tg), which would indicate the presence of amorphous content.

  • Causality & Expertise: TGA measures changes in a sample's mass as a function of temperature. Its primary purpose in this context is to determine the compound's thermal stability and decomposition temperature (Tₔ). This information is vital for identifying the maximum temperature for processing and storage without risking chemical degradation.

  • Self-Validating Protocol:

    • Calibration: Calibrate the TGA instrument for mass and temperature.

    • Sample Preparation: Place 5-10 mg of the compound into a ceramic or aluminum TGA pan.

    • Measurement Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, like nitrogen).

    • Data Analysis: The decomposition temperature is typically reported as the onset temperature of the major mass loss step in the TGA curve.

Solution & Fundamental Energetics
  • Causality & Expertise: Solution calorimetry directly measures the heat absorbed or released when a solute dissolves in a solvent, known as the enthalpy of solution (ΔHsol).[11] This is a critical parameter for understanding the dissolution process at a molecular level and is a key component of the thermodynamic cycle used to analyze solubility.[11] It is also exceptionally sensitive for detecting and quantifying different polymorphic forms or degrees of crystallinity, as these will exhibit different heats of solution.[11]

  • Self-Validating Protocol:

    • Instrument Setup: Use an isothermal titration or solution calorimeter. Equilibrate the instrument and the solvent-filled sample cell to the desired temperature (e.g., 25 °C).

    • Calibration: Perform an electrical calibration or use a chemical standard (e.g., dissolution of KCl) to determine the calorimeter's heat capacity.[11]

    • Measurement: Inject a precisely known mass of the compound into the solvent cell.

    • Data Analysis: Integrate the resulting power-time curve to determine the total heat of the dissolution event. Normalize this value by the number of moles of the compound to obtain ΔHsol in kJ/mol.

Data Summary

The experimental measurements will yield a set of core thermodynamic data for the compound.

Thermodynamic PropertySymbolTypical UnitsExperimental TechniqueSignificance in Drug Development
Melting TemperatureTₘ°C or KDSCPurity indicator, solid-form characterization
Enthalpy of FusionΔHfuskJ/molDSCCrystal lattice energy, solubility prediction
Heat Capacity (solid)Cₚ(s)J/(mol·K)Modulated DSCDefines energy required to raise temperature
Decomposition TemperatureTₔ°CTGAUpper limit for thermal stability, safety
Enthalpy of SolutionΔHsolkJ/molSolution CalorimetryEnergetics of dissolution, polymorph screening

Part 3: Integrating Computational Insights

While experimental measurement is the ultimate authority, computational methods provide predictive power and mechanistic insight, especially in early development when material is scarce.[12]

Predicting Thermodynamic Properties

Physics-based computational models can provide valuable estimates of thermodynamic properties.

  • Quantum Mechanics: Methods like Density Functional Theory (DFT) can be used to calculate the gas-phase enthalpy of formation (ΔfH°(g)) and vibrational frequencies, from which the heat capacity (Cₚ) can be derived using statistical mechanics.[13]

  • Thermodynamic Cycles: Computational models can predict the free energy of solvation (ΔGsolv), which, when combined with experimental or calculated solid-state data, allows for the a priori prediction of solubility.[14]

The Thermodynamic Cycle of Solubility

A key application of integrating experimental data is the construction of the thermodynamic cycle for solubility. This cycle connects the solid state to the solution state and provides a complete energetic picture of the dissolution process.

G Solid Solid Crystal Liquid Liquid (Melt) Solid->Liquid  ΔHfus (from DSC) Solution Aqueous Solution Solid->Solution  ΔHsol (from Solution Calorimetry) Liquid->Solution  ΔHmix

Caption: Thermodynamic cycle relating solid and solution states.

This cycle demonstrates the relationship: ΔHsol = ΔHfus + ΔHmix . By experimentally determining ΔHsol (via solution calorimetry) and ΔHfus (via DSC), one can derive the enthalpy of mixing (ΔHmix), which describes the interaction between the molten-state solute and the solvent. This provides deep insight into the intermolecular forces governing solubility.

Conclusion

The thermodynamic characterization of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one, or any new chemical entity, is a foundational pillar of rational drug development. While direct data for this compound is not yet in the public domain, the methodologies outlined in this guide provide a comprehensive and scientifically rigorous pathway for its complete analysis. By integrating controlled synthesis, high-fidelity thermal analysis (DSC, TGA), and solution calorimetry, a researcher can build a robust dataset.[10][15] Complementing these experimental results with computational predictions provides a holistic understanding of the molecule's behavior. This integrated approach ensures that decisions regarding formulation, stability, and process chemistry are based on a solid foundation of quantitative thermodynamic data, ultimately accelerating the development timeline and increasing the probability of success.

References

  • How Calorimetry Enhances Synthetic Route Development for Pharmaceuticals. (2025, August 5). Patsnap. [Link]

  • Using Microcalorimetry to Accelerate Drug Development. (2026, February 17). Pharmaceutical Technology. [Link]

  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. Lab Manager. [Link]

  • Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. (2025, December 1). PubMed. [Link]

  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025, June 12). MDPI. [Link]

  • The current impact of water thermodynamics for small-molecule drug discovery. (2019, September 10). Taylor & Francis Online. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. [Link]

  • Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. ResearchGate. [Link]

  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2022, March 11). DSpace@MIT. [Link]

  • Developing physics-based methods for predicting physico-chemical properties required in pharmaceutical drug discovery and manufacturing. ARCHIE-WeSt. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Williamson Ether Synthesis. Cambridge University Press. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Williamson Ether Synthesis. (2014, April 13). Chem-Station. [Link]

  • Williamson Ether Synthesis Lab 3. Edubirdie. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. [Link]

  • The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative. (2018, April 2). J-STAGE. [Link]

  • 2-Butanone, 4-phenyl-. NIST WebBook. [Link]

  • 2-Butanone, 4-(4-methoxyphenyl)-. NIST WebBook. [Link]

  • Synthesis of 1-bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Mol-Instincts. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine and Nature of the Mysterious Green By-product. (2025, August 6). ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. [Link]

  • Solubility and Solution Thermodynamic Properties of 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) in Different Pure Solvents. (2025, August 6). ResearchGate. [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017, March 27). National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Thermodynamic Properties of 4-(4-Hydroxyphenyl)butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Approach. (2024, May 21). Semantic Scholar. [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2013, February 9). PubMed. [Link]

Sources

Exploratory

An Investigational Guide to the Therapeutic Potential of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

Executive Summary This document provides a comprehensive technical overview of the potential therapeutic applications of the novel chemical entity, 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one. As no direct experime...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical overview of the potential therapeutic applications of the novel chemical entity, 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one. As no direct experimental data for this specific molecule is currently available, this guide synthesizes established structure-activity relationships (SAR) from analogous compounds to build a robust scientific rationale for its investigation. The molecule integrates three key pharmacophoric features: a butyrophenone-like core, a pyrrolidine moiety, and a bromophenoxy group. This unique combination suggests a high potential for activity in several therapeutic areas, primarily within the central nervous system (CNS). We hypothesize that 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one may exhibit properties as an atypical antipsychotic, a monoamine reuptake inhibitor for depressive disorders, an anticonvulsant, and a neuroprotective agent for diseases like Alzheimer's. Further potential may exist in analgesia and oncology. This guide outlines the mechanistic basis for these hypotheses and provides detailed, actionable experimental protocols for their validation, serving as a foundational document for researchers and drug development professionals.

Part 1: Introduction and Scientific Rationale

Molecular Profile of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

The subject of this guide is a synthetic compound featuring a core structure that suggests a range of potential biological activities. Its key structural components are:

  • A Butyrophenone-like Scaffold: The 1-phenyl-butan-1-one framework is a classic feature in neuropharmacology, most notably in antipsychotic agents.[1]

  • A Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a versatile scaffold found in numerous biologically active compounds, prized for its ability to introduce three-dimensionality and stereochemical complexity.[2][3]

  • A 4-Bromophenoxy Moiety: The presence of a halogenated phenyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including target affinity and metabolic stability.[4]

The convergence of these three motifs in a single molecule provides a compelling basis for investigating its therapeutic potential across multiple domains.

Structural Analogy to Established Bioactive Scaffolds

The rationale for investigating 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one is built upon its structural similarity to several classes of well-characterized therapeutic agents.

  • The Butyrophenone Core: Implications for Neuroleptic Activity: The butyrophenone class of drugs, exemplified by haloperidol, has been a cornerstone in the treatment of schizophrenia and other psychotic disorders.[1] These compounds typically act as antagonists at dopamine D2 receptors. The structural backbone of our target molecule is highly analogous to these agents, suggesting a potential for similar neuroleptic activity.[5]

  • The Pyrrolidine Moiety: A Versatile Pharmacophore: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, contributing to a wide array of biological activities.[2]

    • Monoamine Reuptake Inhibition: Analogs of pyrovalerone, which feature a 2-(pyrrolidin-1-yl)pentan-1-one structure, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[6] This activity is central to the treatment of depression and attention-deficit/hyperactivity disorder (ADHD).

    • Anticonvulsant Properties: Pyrrolidinone derivatives, such as levetiracetam, are effective antiepileptic drugs, believed to act via a unique binding site in the brain.[4][7]

    • Neuroprotection and Analgesia: Various compounds containing a pyrrolidine ring have been investigated for neuroprotective, analgesic, and anti-inflammatory properties.[4]

  • The Bromophenoxy Group: A Modulator of Biological Activity: The inclusion of a bromophenyl group can enhance binding affinity to biological targets and is a feature of compounds with demonstrated antioxidant and anticholinergic activities.[8] In some contexts, brominated compounds also exhibit antimicrobial effects.[9]

Part 2: Hypothesized Therapeutic Applications and Mechanisms of Action

Based on the structural analysis presented above, we propose several high-priority therapeutic areas for investigation.

Central Nervous System (CNS) Disorders

The primary therapeutic potential of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one is hypothesized to be within the treatment of CNS disorders.

  • Hypothesized Mechanism: We propose that the compound may act as a multi-receptor antagonist, a hallmark of atypical antipsychotics. The butyrophenone-like structure suggests a primary affinity for dopamine D2 receptors, while the overall molecular shape may facilitate binding to serotonin receptors, such as 5-HT2A.[1] A favorable D2/5-HT2A binding ratio is a key characteristic of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects compared to typical agents.

  • Hypothesized Mechanism: Drawing parallels to pyrovalerone analogs, the molecule could function as a dual inhibitor of DAT and NET.[6] The pyrrolidine ring is crucial for this activity. By blocking the reuptake of dopamine and norepinephrine in the synaptic cleft, the compound could elevate the levels of these neurotransmitters, producing an antidepressant or stimulant-like effect.

  • Hypothesized Mechanism: The presence of the pyrrolidinone-like structure (formed by the pyrrolidine and adjacent ketone) suggests a potential interaction with the synaptic vesicle protein 2A (SV2A), the binding site for levetiracetam and related antiepileptic drugs.[7] This mechanism is distinct from traditional ion channel-blocking anticonvulsants.

  • Hypothesized Mechanism: The bromophenoxy moiety is associated with antioxidant properties, which could help mitigate oxidative stress, a key factor in neurodegeneration.[8] Furthermore, related bromophenol compounds have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[8] Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease.

Analgesic and Anti-inflammatory Applications
  • Hypothesized Mechanism: Many compounds featuring a pyrrolidine scaffold have demonstrated analgesic and anti-inflammatory effects.[4] The precise mechanism can vary but may involve modulation of pain pathways or inhibition of inflammatory mediators. The potential neuroprotective properties could also be beneficial in conditions involving neuropathic pain.

Oncology
  • Hypothesized Mechanism: Certain pyrrolidinone derivatives have been shown to possess cytotoxic activity against various cancer cell lines.[4] The mechanism is often related to the induction of apoptosis or inhibition of key cellular processes. This represents a secondary but viable area for investigation.

Part 3: Proposed Experimental Validation Protocols

To systematically evaluate the therapeutic potential of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one, a tiered approach of in vitro and in vivo assays is recommended.

In Vitro Assays
  • Objective: To determine the binding affinity of the compound for key CNS targets.

  • Methodology:

    • Preparation of Membranes: Prepare cell membrane homogenates from cell lines expressing the human recombinant receptors (e.g., Dopamine D1-D5, Serotonin 5-HT1A, 5-HT2A, etc.) or transporters (DAT, NET, SERT).

    • Competitive Binding Assay: Incubate the membrane preparations with a specific radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

    • Detection: After incubation, separate bound and free radioligand by rapid filtration. Measure the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

  • Objective: To functionally assess the compound's ability to inhibit neurotransmitter reuptake.

  • Methodology:

    • Cell Culture: Use cell lines stably expressing the human DAT, NET, or SERT.

    • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

    • Uptake Initiation: Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.

    • Termination and Lysis: After a short incubation period, terminate the uptake by washing with ice-cold buffer. Lyse the cells.

    • Measurement: Measure the radioactivity within the cells using a scintillation counter.

    • Data Analysis: Determine the IC50 value for the inhibition of uptake for each transporter.

  • Objective: To evaluate the anticholinesterase activity of the compound.

  • Methodology (Ellman's Method):

    • Reagents: Prepare solutions of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Incubation: In a 96-well plate, mix the enzyme (AChE from electric eel or BChE from equine serum), DTNB, and varying concentrations of the test compound.

    • Reaction Initiation: Add the substrate to start the reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Spectrophotometric Reading: Measure the absorbance of the yellow product over time at 412 nm using a plate reader.

    • Data Analysis: Calculate the rate of reaction and determine the IC50 of the compound for each enzyme.

In Vivo Models
  • Objective: To assess the potential antipsychotic (D2 receptor antagonism) activity.

  • Methodology:

    • Animal Model: Use male Wistar rats or Swiss mice.

    • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at various doses. A positive control group receiving haloperidol should be included.

    • Induction of Stereotypy: After a pre-treatment period (e.g., 30-60 minutes), administer apomorphine, a dopamine agonist, subcutaneously to induce stereotypic behaviors (e.g., sniffing, gnawing, licking).

    • Behavioral Scoring: Observe and score the intensity of stereotypic behavior at regular intervals for a period of 1-2 hours.

    • Data Analysis: Compare the stereotypy scores between the test compound groups and the vehicle/positive control groups. A reduction in score indicates potential antipsychotic activity.

  • Objective: To evaluate the anticonvulsant potential.

  • Methodology:

    • Animal Model: Use a strain of mice that is genetically susceptible to sound-induced (audiogenic) seizures, such as DBA/2 mice.

    • Drug Administration: Administer the test compound or vehicle (i.p. or per os) at various doses. A positive control group receiving levetiracetam should be included.

    • Seizure Induction: After a pre-treatment period, place each mouse individually in an acoustic chamber and expose it to a high-intensity sound stimulus (e.g., 120 dB bell) for 60 seconds.

    • Observation: Observe the mice for the sequence of seizure behaviors: wild running, clonic seizure, tonic seizure, and respiratory arrest.

    • Data Analysis: Determine the percentage of mice protected from each seizure phase at each dose of the test compound. Calculate the ED50 (effective dose in 50% of animals).

Part 4: Data Presentation and Visualization

Comparative Biological Activity Data

The following table summarizes the reported activities of compounds structurally related to 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one, providing a benchmark for potential efficacy.

Compound Class/AnalogPrimary Target(s)Reported ActivityTherapeutic AreaReference(s)
Pyrovalerone Analogs DAT, NETIC50 in nanomolar range for reuptake inhibitionDepression, ADHD[6]
Butyrophenone Analogs Dopamine D2, Serotonin 5-HT2A ReceptorsReceptor binding affinity (Ki) in nanomolar rangeSchizophrenia[1]
Levetiracetam Analogs SV2A Binding SitePotent antiseizure activity in vivoEpilepsy[7]
Bromophenol Derivatives AChE, BChEKi in nanomolar range for enzyme inhibitionAlzheimer's Disease[8]
Diagrams of Proposed Mechanisms and Workflows

Atypical_Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle D2R D2 Receptor DA_Vesicle->D2R Dopamine Release Signal Signal Transduction (Reduced Psychosis) D2R->Signal Blocks Signal 5HT2AR 5-HT2A Receptor 5HT2AR->Signal Modulates Signal Compound 4-(4-Bromophenoxy)- 1-(pyrrolidin-1-yl)butan-1-one Compound->D2R Antagonism Compound->5HT2AR Antagonism

Caption: Hypothesized mechanism of atypical antipsychotic action.

Experimental_Workflow_CNS Start Test Compound InVitro Tier 1: In Vitro Screening Start->InVitro Binding Receptor/Transporter Binding Assays InVitro->Binding Uptake Monoamine Uptake Functional Assays InVitro->Uptake Enzyme AChE/BChE Inhibition Assays InVitro->Enzyme Decision1 Promising Activity? Binding->Decision1 Uptake->Decision1 Enzyme->Decision1 InVivo Tier 2: In Vivo Models Decision1->InVivo Yes Stop Stop Development Decision1->Stop No PsychosisModel Apomorphine-Induced Stereotypy (Rat) InVivo->PsychosisModel SeizureModel Audiogenic Seizure (Mouse) InVivo->SeizureModel End Lead Candidate PsychosisModel->End SeizureModel->End

Caption: Tiered experimental workflow for CNS activity validation.

Part 5: Drug Discovery and Development Perspective

4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one represents a promising starting point for a drug discovery program. Its hybrid structure suggests the potential for a multi-target profile, which can be advantageous for complex diseases like schizophrenia or depression. The key challenge will be to optimize potency for desired targets while minimizing off-target effects to ensure a safe therapeutic window. Future work should focus on synthesizing a small library of analogs to explore the structure-activity relationships around the phenoxy and pyrrolidine rings. This will be critical for fine-tuning the compound's pharmacological profile and advancing a lead candidate toward clinical development.

Part 6: References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Gülçin, İ., Taslimi, P., Akkemik, E., & Köksal, E. (2018). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. Turkish Journal of Chemistry, 42(5), 1429-1447. [Link]

  • Li Petri, G., Contino, A., & Pavan, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2006). An efficient one-pot synthesis of novel bioactive fluorine containing 4-spiropyrrolidine-2,2'-(1'H)-[6][8][10]triazino[1,2-a]benzimidazole derivatives. Journal of Fluorine Chemistry, 127(6), 824-829.

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). [Link]

  • PubChem. 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one. National Center for Biotechnology Information. [Link]

  • Hussain, I., et al. (2013). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Medicinal Chemistry, 3(6), 263-268. [Link]

  • PubChemLite. 1-(4-bromophenyl)-1-phenyl-4-pyrrolidin-1-yl-butan-1-ol; carbon monoxide; cobaltiocobalt. University of Luxembourg. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]

  • Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549. [Link]

  • Asif, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718. [Link]

  • ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

  • Limban, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1118. [Link]

  • PubChemLite. 4-(pyrrolidin-1-yl)-1-(4-hydroxy-2,6-dimethoxyphenyl)butan-1-one hydrochloride. University of Luxembourg. [Link]

  • Wujec, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Crystals, 9(11), 555. [Link]

  • Sato, M., et al. (1982). Psychotropic agents. 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones with potent neuroleptic activity. Journal of Medicinal Chemistry, 25(6), 735-740. [Link]

  • ResearchGate. The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. [Link]

Sources

Foundational

4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one toxicity and safety data sheet

Executive Summary This technical guide provides a comprehensive toxicological and safety assessment of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one (Formula: C₁₄H₁₈BrNO₂). This compound is a specialized organic amid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive toxicological and safety assessment of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one (Formula: C₁₄H₁₈BrNO₂). This compound is a specialized organic amide featuring a bromophenoxy ether tail and a pyrrolidine head group. It is primarily utilized in drug discovery as a pharmacophore scaffold for Histamine H3 receptor antagonists and potential nootropic agents.

Due to its status as a research chemical, specific experimental toxicological data (e.g., standardized LD50) is limited. This guide employs Read-Across Toxicology and QSAR (Quantitative Structure-Activity Relationship) modeling to establish a provisional safety profile. Researchers must treat this compound as a Category 2 Irritant and a potential STOT-SE (Single Exposure) hazard until full REACH registration data is available.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the molecular architecture is the first step in predicting reactivity and bioavailability.

Structural Analysis

The molecule consists of three distinct functional domains, each contributing to its physicochemical behavior:

  • Lipophilic Tail: 4-Bromophenoxy group (Increases LogP, facilitates membrane permeability).

  • Linker: Butyl chain (Flexible spacer).

  • Polar Head: Pyrrolidine amide (Hydrogen bond acceptor, metabolic stability).

Physicochemical Data Table
PropertyValue (Experimental/Predicted)Relevance to Safety
Molecular Formula C₁₄H₁₈BrNO₂Stoichiometry for waste calculation.
Molecular Weight 312.20 g/mol Heavy atom count suggests moderate bioavailability.
Physical State Solid (White to Off-white powder)Inhalation hazard (dust).
Melting Point 68–74 °C (Predicted)Low melting point; store in cool environment.
LogP (Octanol/Water) 3.2 ± 0.4 (Predicted)High Lipophilicity. Potential for bioaccumulation.
Solubility DMSO, Methanol, DCMPoor water solubility; requires organic solvents.
pKa ~ -0.5 (Amide nitrogen)Non-ionizable at physiological pH.

Part 2: Toxicological Assessment & Risk Profiling

Note: In the absence of direct animal data, the following assessment is derived from structural analogs (4-bromophenoxybutyric acid and N-alkyl pyrrolidines).

GHS Classification (Provisional)

Based on functional group analysis, the following GHS classifications are assigned for risk management:

  • Acute Toxicity (Oral): Category 4 (H302) - Predicted based on pyrrolidine release.

  • Skin Corrosion/Irritation: Category 2 (H315).[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319).

  • STOT - Single Exposure: Category 3 (H335) - Respiratory Irritation.

Structure-Activity Relationship (SAR) & Metabolic Fate

The toxicity of this compound is governed by its metabolic hydrolysis. The amide bond is relatively stable but can be cleaved by hepatic amidases.

Metabolic Pathway Analysis (DOT Visualization):

MetabolicPathway Parent Parent Compound (Lipophilic, Membrane Permeable) Liver Hepatic Metabolism (Amidase/CYP450) Parent->Liver Absorption Metabolite1 4-(4-Bromophenoxy)butyric acid (Acidic, Irritant) Liver->Metabolite1 Hydrolysis Metabolite2 Pyrrolidine (Corrosive, Hepatotoxic) Liver->Metabolite2 Hydrolysis Excretion Renal Excretion (Glucuronidation) Metabolite1->Excretion Metabolite2->Excretion N-Oxidation

Caption: Figure 1. Predicted metabolic trajectory. The primary risk stems from the release of free pyrrolidine and the accumulation of the halogenated acid.

Specific Health Hazards
  • Inhalation: The bromophenoxy moiety acts as a mucous membrane irritant. High concentrations of dust may cause chemically induced pneumonitis.

  • Skin Contact: The lipophilic nature (LogP ~3.2) allows for dermal absorption. Prolonged exposure may lead to defatting and dermatitis.

  • Chronic Effects: Halogenated aromatics are often scrutinized for thyroid interference, though this specific analog lacks data. Treat as a potential endocrine disruptor (Precautionary Principle).

Part 3: Occupational Health & Safety Protocols

This section defines the "Self-Validating" safety workflow. Do not rely on PPE alone; use engineering controls.[3]

Engineering Controls
  • Primary Barrier: All weighing and solvation must occur inside a Fume Hood or Powder Containment Balance Enclosure .

  • Airflow Check: Verify face velocity is >0.5 m/s before opening the vial.

Personal Protective Equipment (PPE) Matrix
Body PartHazardRecommended ProtectionBreakthrough Time
Hands Dermal AbsorptionNitrile (Double Gloving recommended)> 480 min (Solid)< 15 min (Dissolved in DCM)
Eyes Dust/SplashChemical Safety Goggles (ANSI Z87.1)N/A
Respiratory Fine DustN95/P2 (if outside hood)N/A
Handling Protocol: Solvation & Transfer

Objective: Dissolve 1g of compound for synthesis without generating dust.

  • Preparation: Place the receiving flask and solvent (e.g., DCM or DMSO) inside the hood.

  • Static Control: Use an anti-static gun on the spatula and vial. Amide powders can be static-charged, leading to "jumping" particles.

  • Transfer:

    • Open vial.

    • Transfer solid to flask.

    • Self-Validation Step: Wipe the exterior of the source vial with a solvent-dampened Kimwipe. Check the wipe under UV light (brominated aromatics often quench fluorescence or fluoresce) to detect invisible spills.

  • Solvation: Add solvent immediately to suppress dust.

Part 4: Environmental Impact & Disposal

Ecological Toxicity:

  • Halogenated Waste: The presence of the Bromine atom classifies this as Halogenated Organic Waste . It must NOT be incinerated in standard boilers due to the risk of HBr and brominated dioxin formation.

  • Aquatic Risk: Predicted LC50 (Fish) < 10 mg/L. Do not release into drains.

Disposal Workflow (DOT Visualization):

DisposalFlow Waste Reaction Waste (Contains C14H18BrNO2) Segregation Segregation Step: Isolate Halogenated Solvents Waste->Segregation Container Container Type: HDPE or Glass (No Metal) Segregation->Container Labeling Labeling: 'Halogenated Organic Waste' 'Toxic' Container->Labeling Incineration Specialized High-Temp Incineration (>1100°C with Scrubber) Labeling->Incineration

Caption: Figure 2. Critical disposal path. Segregation from non-halogenated solvents is vital to prevent contamination of bulk solvent recycling streams.

Part 5: Emergency Response

  • Fire: Use CO₂ or Dry Chemical.[3] Do not use water jet (spreads the chemical).[3] Combustion produces HBr (corrosive gas) and NOx.

  • Skin Exposure:

    • Brush off loose powder before wetting (prevents increasing absorption area).

    • Rinse with soap and water for 15 minutes.

    • Apply polyethylene glycol (PEG 400) if available to solubilize the lipophilic residue.

  • Spill Cleanup:

    • Dampen spill area with acetone/water mist to prevent dust.

    • Adsorb with Vermiculite.

    • Place in a labeled hazardous waste bag.

References

  • PubChem. (2025).[4] Compound Summary: Pyrrolidine Derivatives and Bromophenoxy analogs. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024).[5] Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7c: Endpoint specific guidance (Read-Across).[Link]

  • GHS. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition. United Nations. [Link]

Disclaimer: This guide is generated for research purposes based on predictive modeling and structural analogy. It does not replace a manufacturer-certified Safety Data Sheet (SDS) required for legal compliance in industrial settings.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

Chemical Profile & Challenge Overview This guide addresses the specific purification challenges associated with 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one . This molecule is a bifunctional intermediate often used...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Challenge Overview

This guide addresses the specific purification challenges associated with 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one . This molecule is a bifunctional intermediate often used in the synthesis of histamine H3 antagonists and other GPCR ligands.

The Molecule
  • Structure: A lipophilic 4-bromophenyl ether tail linked via a propyl chain to a polar pyrrolidine amide head.

  • Physicochemical Behavior: The molecule exhibits "surfactant-like" properties due to its amphiphilic nature (lipophilic tail + polar amide head). This frequently leads to emulsions during aqueous workup and oiling out during crystallization attempts.

PropertyValue (Approx.)Implication for Purification
Molecular Weight ~312.2 g/mol Mid-range; amenable to flash chromatography.
LogP ~2.8 - 3.2Moderately lipophilic; soluble in DCM, EtOAc.
pKa (Conj. Acid) ~0 (Amide)The amide nitrogen is not basic enough to protonate significantly with weak acids.
Impurity pKa ~9.4 (Phenol)4-Bromophenol is acidic; removable via basic wash.
Impurity pKa ~11.3 (Pyrrolidine)Pyrrolidine is basic; removable via acidic wash.

Troubleshooting Guide: The "3-Step Wash" Protocol

Issue: "I cannot remove unreacted 4-bromophenol or excess pyrrolidine without forming an inseparable emulsion."

Root Cause: The amphiphilic product stabilizes the interface between water and organic solvents. Vigorous shaking creates stable micelles.

The Solution: A pH-controlled differential extraction sequence. Do not rely on a single "water wash."

Protocol: The Differential Extraction Logic
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM).

    • Why? DCM is denser than water and often exacerbates emulsion formation with amides.[1] EtOAc separates faster.

  • Step A: Acidic Wash (Removes Pyrrolidine)

    • Wash with 0.5 M HCl (cold).

    • Mechanism:[2][3][4] Protonates unreacted pyrrolidine (forming water-soluble hydrochloride salt). The amide product remains neutral and stays in the organic layer.

  • Step B: Basic Wash (Removes 4-Bromophenol)

    • Wash with 1 M NaOH or 10% Na₂CO₃ .

    • Mechanism:[2][3][4][5] Deprotonates 4-bromophenol (pKa ~9.4) into the water-soluble phenoxide anion.

    • Critical Note: Wash quickly and keep cold (0°C) to prevent hydrolysis of your amide product, although pyrrolidine amides are relatively robust.

  • Step C: Brine & Dry

    • Wash with saturated NaCl (Brine) to break micro-emulsions and remove residual water.

    • Dry over Na₂SO₄ (Granular is better than powdered MgSO₄ for preventing physical trapping of oil).

Visual Workflow: The Extraction Tree

ExtractionLogic Start Crude Reaction Mixture Dilute Dilute with EtOAc (Avoid DCM) Start->Dilute AcidWash Wash 1: 0.5 M HCl (Cold) Dilute->AcidWash Sep1 Separation AcidWash->Sep1 AqLayer1 Aqueous Layer: Pyrrolidine HCl salt (Discard) Sep1->AqLayer1 Top/Bottom depends on solvent OrgLayer1 Organic Layer: Product + Phenol Sep1->OrgLayer1 BaseWash Wash 2: 1 M NaOH (Rapid) OrgLayer1->BaseWash Sep2 Separation BaseWash->Sep2 AqLayer2 Aqueous Layer: 4-Bromophenoxide (Discard) Sep2->AqLayer2 OrgLayer2 Organic Layer: Purified Neutral Amide Sep2->OrgLayer2 Final Dry (Na2SO4) & Concentrate OrgLayer2->Final

Caption: Logical flow for differential extraction to isolate the neutral amide from acidic and basic impurities.

FAQ: Overcoming Physical State Issues

Q: My product is a sticky yellow oil, but literature suggests it should be a solid. What happened?

A: You likely have "Solvent Entrapment" or "Rotameric Disorder." Amides formed from cyclic amines (like pyrrolidine) often exist as oils due to the restricted rotation around the C-N bond, which disrupts crystal lattice formation. Furthermore, trace amounts of EtOAc or DCM can act as plasticizers, keeping the solid in a gum state.

Protocol: The "Anti-Oil" Trituration

  • Evaporation: Rotovap the oil to dryness.

  • Dissolution: Dissolve the gum in a minimum amount of Diethyl Ether (Et₂O) or MTBE.

  • Precipitation: Slowly add n-Pentane or Hexane dropwise with vigorous stirring until the solution turns cloudy.

  • Sonication: Place the flask in a sonication bath for 5–10 minutes. This provides the energy needed to overcome the nucleation barrier.

  • Cooling: Store at -20°C overnight. Scratch the glass with a spatula to induce crystallization.

Chromatography: The "Tailing" Problem

Issue: "On TLC and Flash Column, the product streaks (tails) and co-elutes with impurities."

Root Cause: The amide group can interact via hydrogen bonding with the silanol groups (Si-OH) on the silica gel surface, causing peak broadening.

The Solution: Mobile Phase Modification.

Standard Solvent SystemModified System (Recommended)Why?
Hexane / EtOAc Hexane / EtOAc / 1% Et₃N Triethylamine (Et₃N) blocks acidic silanol sites on the silica, preventing the amide from "sticking."
DCM / MeOH DCM / MeOH / 0.5% NH₄OH For more polar impurities. Ammonium hydroxide sharpens amide peaks significantly.

Technical Tip: If using EDC/HOBt for synthesis, the urea byproduct is very polar. It will often stay at the baseline in 50% EtOAc/Hexane. If your product is co-eluting with a UV-active spot near the baseline, switch to 100% EtOAc to flush the product, leaving the urea behind.

Synthesis & Purity Validation Data

When characterizing your purified material, ensure it meets these criteria to confirm the removal of specific impurities.

MethodSignal to WatchInterpretation
1H NMR ~1.8 - 2.0 ppm (Multiplets)Pyrrolidine Ring: These 4 protons (CH2-CH2) are characteristic. If integral is >4 relative to the aromatic protons, you have excess amine.
1H NMR ~6.7 & ~7.3 ppm (Doublets)Aromatic Region: 4-Bromophenoxy group shows a distinct AA'BB' pattern.
HPLC 210 nm vs 254 nmThe amide bond absorbs strongly at 210 nm; the bromophenyl at 254 nm. Compare ratios to detect non-chromophoric impurities.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for acid/base extraction of neutral organic compounds).

  • Leonard, J., Lygo, B., & Procter, G. Advanced Practical Organic Chemistry, 3rd Ed. CRC Press, 2013. (Techniques for breaking emulsions and crystallization of oils).

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Mechanistic basis of amide coupling and hydrolysis).

  • BenchChem Technical Support. "Purification Strategies for EDC Coupling Reactions." Accessed 2026. (Specific strategies for urea byproduct removal).

Sources

Optimization

stabilizing 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one in long-term storage

The following guide serves as a comprehensive Technical Support Center resource for 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one . It is designed for researchers and process chemists requiring high-fidelity stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a comprehensive Technical Support Center resource for 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one . It is designed for researchers and process chemists requiring high-fidelity stability protocols.

Subject: 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one CAS Registry Number: (Analogous to 5543-27-1 / Generic Structure Class) Chemical Class: Aryl Ether / Pyrrolidine Amide Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Stability Profile

This molecule is a bifunctional intermediate often used in the synthesis of pharmaceutical candidates (e.g., kinase inhibitors or nootropics). Its stability is governed by three competing degradation vectors:

  • Photolytic Dehalogenation: The aryl bromide (Ar-Br) bond is susceptible to homolytic cleavage under UV light.

  • Amide Hydrolysis: The pyrrolidine amide moiety is robust but hygroscopic; moisture ingress can catalyze hydrolysis to the corresponding carboxylic acid and pyrrolidine.

  • Ether Oxidation: The phenoxy-alkyl ether linkage is prone to slow radical oxidation (peroxide formation) if stored in oxygen-rich environments.

The Golden Rule: Cold, Dark, and Dry. For indefinite storage (>12 months), this compound requires an inert atmosphere at -20°C.

Critical Degradation Pathways (Visualized)

Understanding how the molecule breaks down is the first step in preventing it.

DegradationPathways Parent Parent Molecule (4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one) Acid Hydrolysis Product: 4-(4-Bromophenoxy)butanoic acid Parent->Acid + H2O / H+ (Moisture) Amine Byproduct: Pyrrolidine Parent->Amine + H2O Debrom Photolysis Product: Des-bromo Analog Parent->Debrom + UV Light (hν) Peroxide Oxidation Product: Ether Peroxides Parent->Peroxide + O2 (Air Exposure)

Caption: Primary degradation vectors. Red paths indicate moisture sensitivity; Yellow indicates light sensitivity; Green indicates oxidative instability.

Storage Protocol: The "Defense in Depth" System

To guarantee purity retention >98% over 24 months, implement this three-layer containment strategy.

LayerComponentTechnical SpecificationFunction
Primary Vial/Bottle Amber Borosilicate Glass (Type I)Blocks UV (<400nm) to prevent debromination. Inert surface prevents metal leaching.
Atmosphere Headspace Argon or Nitrogen (Grade 5.0)Displaces O₂ to stop ether oxidation. Argon is preferred (heavier than air).
Secondary Outer Seal Parafilm® + Desiccant PackCreates a moisture barrier. The desiccant scavenges trapped humidity.
Environment Freezer -20°C (± 5°C)Slows thermodynamic hydrolysis rates significantly.

Troubleshooting Guide & FAQs

Issue 1: The compound has turned yellow.

Diagnosis: Photolytic Decomposition or Oxidation.

  • Mechanism: Aryl bromides can undergo radical decomposition when exposed to light, releasing bromine radicals that form colored conjugated byproducts. Alternatively, the pyrrolidine ring can oxidize to form N-oxides or iminium species which are often yellow.

  • Corrective Action:

    • Check purity via HPLC. If purity is >95%, the color may be a trace surface impurity.

    • Recrystallization: Dissolve in a minimal amount of hot ethyl acetate/hexanes (or similar polarity mix) to remove colored impurities.

    • Prevention: Ensure future storage is in amber glass wrapped in aluminum foil.

Issue 2: The solid has clumped into a sticky mass.

Diagnosis: Hygroscopicity-Induced Partial Hydrolysis.

  • Mechanism: The amide bond has a dipole that attracts atmospheric moisture. If the cap was loose, water absorption lowers the glass transition temperature (Tg), causing "caking."

  • Corrective Action:

    • Do not heat to dry (this accelerates hydrolysis).

    • Place the open vial in a vacuum desiccator over

      
       or activated molecular sieves for 24-48 hours.
      
    • Re-seal under Argon.

Issue 3: NMR shows a "broad hump" around 1.8 - 2.0 ppm.

Diagnosis: Polymerization or Water Contamination.

  • Mechanism: While rare for this specific structure, broad peaks usually indicate water (exchangeable protons) or oligomerization if the ether linkage has degraded.

  • Verification: Run a

    
     shake. If the peak disappears or shifts, it is residual water/solvent. If it remains, it is a degradation impurity.
    

Analytical Monitoring Protocol

When retrieving this compound from long-term storage (LTS), perform this "Health Check" before use in critical experiments.

Standard Operating Procedure (SOP-LTS-01)
  • Visual Inspection:

    • Pass: White to off-white crystalline solid.

    • Fail: Yellow/Orange oil or sticky gum.

  • Solubility Test:

    • Dissolve 10mg in 1mL DMSO or

      
      .
      
    • Pass: Clear, colorless solution.

    • Fail: Turbidity (indicates insoluble polymeric degradation products).

  • LC-MS Confirmation:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Target Mass: Look for

      
      .
      
    • Watchlist: Look for peaks at

      
       (Debrominated) or 
      
      
      
      (N-oxide).
Decision Tree for Usage

DecisionTree Start Retrieve Sample Visual Visual Check: White Solid? Start->Visual Solubility Solubility Check: Clear Solution? Visual->Solubility Yes Purify Recrystallize Visual->Purify No (Yellow) Discard DISCARD Visual->Discard No (Tar) HPLC HPLC Purity > 98%? Solubility->HPLC Yes Solubility->Discard No Use APPROVED FOR USE HPLC->Use Yes HPLC->Purify 90-98% HPLC->Discard <90% Purify->HPLC Retest

Caption: Workflow for validating compound integrity after storage.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. (Discusses hydrolysis kinetics of amides). Link

  • Albini, A., & Fagnoni, M. (2004). Photochemistry of Aryl Halides. In Handbook of Synthetic Photochemistry. (Details the mechanism of C-Br bond cleavage under light). Link

  • PubChem Compound Summary. (2024). 1-(4-Bromophenyl)pyrrolidine (Structural Analog). National Center for Biotechnology Information. (Used for physicochemical property inference).[1][2] Link

Sources

Troubleshooting

minimizing side reactions during 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one formulation

Ticket ID: #SYN-4BP-PYR-001 Subject: Minimizing Side Reactions in Aryl Ether/Amide Scaffold Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering c...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4BP-PYR-001 Subject: Minimizing Side Reactions in Aryl Ether/Amide Scaffold Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in the formulation of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one . This molecule combines an aryl ether moiety with a pyrrolidine amide via a four-carbon aliphatic linker.

The synthesis typically fails or suffers low yields due to two competing mechanistic pitfalls:

  • Ether Formation Step: Competition between

    
     substitution (desired) and 
    
    
    
    elimination (side reaction forming crotonates).
  • Amide Coupling Step: Rearrangement of the O-acylisourea intermediate into stable, unreactive N-acylureas (when using carbodiimide coupling).

This guide provides a self-validating protocol to suppress these specific side reactions.

Module 1: The "Golden Path" Synthesis Workflow

To troubleshoot effectively, we must first establish the control pathway. The most robust route avoids "one-pot" chaos by separating the ether formation from the amide coupling.

Reagents & Intermediates
  • Precursor A: 4-Bromophenol

  • Precursor B: Ethyl 4-bromobutyrate[1]

  • Intermediate: 4-(4-Bromophenoxy)butanoic acid

  • Reagent: Pyrrolidine[2][3]

Process Flow Diagram

SynthesisFlow Start 4-Bromophenol + Ethyl 4-bromobutyrate Step1 Step 1: Ether Synthesis (Williamson) Start->Step1 Inter1 Ethyl 4-(4-bromophenoxy)butyrate Step1->Inter1 SN2 (Desired) Side1 Side Product A: Ethyl Crotonate (Elimination) Step1->Side1 E2 (Avoid) Step2 Step 2: Hydrolysis (LiOH/THF) Inter1->Step2 Acid 4-(4-Bromophenoxy) butanoic Acid Step2->Acid Step3 Step 3: Amide Coupling (EDC/HOBt or SOCl2) Acid->Step3 Final Target Molecule: 4-(4-Bromophenoxy)-1- (pyrrolidin-1-yl)butan-1-one Step3->Final Amidation Side2 Side Product B: N-Acylurea (Rearrangement) Step3->Side2 Rearrangement

Caption: Figure 1. Step-wise synthesis pathway highlighting critical branch points for side reactions (E2 Elimination and N-Acylurea rearrangement).

Module 2: Troubleshooting Ether Formation (Step 1)

The Issue: You observe the formation of an alkene impurity (ethyl crotonate derivative) instead of the ether, or low conversion of the phenol.

Root Cause Analysis

The reaction between 4-bromophenol and ethyl 4-bromobutyrate is a Williamson Ether Synthesis (


). However, the alkyl halide is a primary bromide with beta-hydrogens. If the base is too strong or bulky (e.g., 

-BuOK), or the temperature is too high, the base deprotonates the alkyl halide, triggering an

elimination.
Optimization Protocol
ParameterRecommended SettingScientific Rationale
Base

(Potassium Carbonate)
A weaker, non-nucleophilic base prevents

elimination. Avoid NaOH/KOH which can hydrolyze the ester prematurely.
Solvent DMF or AcetonePolar aprotic solvents stabilize the phenoxide anion, enhancing nucleophilicity for

attack.
Stoichiometry 1.0 eq Phenol : 1.2 eq BromideSlight excess of the alkyl halide drives the reaction to completion.
Temperature 60°C (Max)Higher temperatures (>80°C) significantly increase the rate of elimination over substitution.

Critical Checkpoint:

  • TLC Monitoring: If you see a spot with higher

    
     than the product that is UV active but lacks the aromatic bromide pattern (check MS), it is likely the elimination product.
    

Module 3: Troubleshooting Amide Coupling (Step 3)

The Issue: Low yield of the final amide, presence of urea byproducts, or difficult purification.[4]

Root Cause Analysis

When using carbodiimides (EDC or DCC) to activate the carboxylic acid, the intermediate O-acylisourea is unstable. Without a nucleophile (pyrrolidine) reacting immediately, it rearranges into an N-acylurea . This is a dead-end side product that is difficult to separate from the desired amide.

Protocol A: The Additive Method (Recommended)

Use EDC.HCl combined with HOBt (Hydroxybenzotriazole) or Oxyma .

  • Mechanism: HOBt attacks the O-acylisourea immediately to form an OBt-active ester.

  • Benefit: The OBt-ester is less reactive than the O-acylisourea (preventing rearrangement) but reactive enough to couple with pyrrolidine.

  • Procedure:

    • Dissolve Acid (1.0 eq) in DCM/DMF.

    • Add HOBt (1.2 eq) and EDC.HCl (1.2 eq). Stir for 15 min.

    • Add Pyrrolidine (1.1 eq) and DIPEA (2.0 eq).

Protocol B: The Acid Chloride Method (Alternative)

If the coupling fails sterically, convert the acid to an acid chloride.

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Risk: Pyrrolidine is a strong nucleophile. If excess acid chloride is used, you may get double addition or polymerization if impurities are present.

  • Control: Maintain strictly anhydrous conditions to prevent hydrolysis back to the acid.

Amide Coupling Troubleshooting Logic

AmideTroubleshoot Issue Issue: Low Yield / Impurity in Amide Step CheckMS Action: Check LC-MS Issue->CheckMS Result1 Mass = Product + Urea MW CheckMS->Result1 Result2 Mass = Acid Precursor CheckMS->Result2 Diag1 Diagnosis: N-Acylurea Formation Result1->Diag1 Fix1 Fix: Add HOBt/HOAt or switch to HATU Diag1->Fix1 Diag2 Diagnosis: Hydrolysis of Active Ester Result2->Diag2 Fix2 Fix: Dry solvents (Anhydrous DCM) Use N2 atmosphere Diag2->Fix2

Caption: Figure 2. Decision tree for diagnosing amide coupling failures based on LC-MS data.

Frequently Asked Questions (FAQ)

Q1: Can I perform a one-pot reaction by mixing 4-bromophenol, the linker, and pyrrolidine? A: No. Pyrrolidine is a much stronger nucleophile than the phenoxide ion. If you mix them, the pyrrolidine will attack the ethyl 4-bromobutyrate first, forming a quaternary ammonium salt or an alkylated amine, completely bypassing the ether formation. You must synthesize the ether acid first.

Q2: Why is my final product turning purple/brown? A: This often indicates oxidation of the phenol or trace amine impurities. Ensure the 4-bromophenol starting material is white/crystalline, not pink. Perform the amide coupling under nitrogen. If using the acid chloride route, remove all excess


 via azeotropic distillation with toluene before adding pyrrolidine.

Q3: I see a spot on TLC that doesn't move (Baseline). What is it? A: In the amide coupling step, this is likely the N-acylurea side product (if using EDC without HOBt) or unreacted acid salt. Wash the organic layer with 1M HCl (to remove excess pyrrolidine/urea) and then saturated


 (to remove unreacted acid). The amide is neutral and will remain in the organic layer.

Q4: Can I use a shorter linker (C2 or C3)? A: Changing the linker length alters the side-reaction profile.

  • C3 Linker: Risk of intramolecular cyclization to form a lactam is higher.

  • C4 Linker (Current): Generally stable, but the acid intermediate can cyclize to a lactone if left in acidic aqueous solution for too long. Process the acid intermediate quickly.

References

  • Williamson Ether Synthesis & Side Reactions

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Standard text on vs competition).
    • ChemistrySteps. (2022).[5][6] .

  • Amide Coupling Optimization

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. .

    • Aapptec. (2021).[4] Carbodiimides and Additives: Minimizing N-acylurea formation. .

  • Specific Scaffold Synthesis (Analogous Protocols)

    • Organic Syntheses.[3][7][8] (2018).[8][9] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org.[3][7][8] Synth. 2018, 95, 328-344.[8].

    • PubChem. (2021).[4] 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one Data. .

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Spectral Analysis of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one is a molecule of interest in medicinal chemistry and materials science due to its combination...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one is a molecule of interest in medicinal chemistry and materials science due to its combination of a bromophenoxy scaffold, a flexible butyl linker, and a pyrrolidine amide. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. This guide will dissect the anticipated 1H NMR spectrum of this compound, providing a detailed rationale for the expected chemical shifts, coupling patterns, and integration values. By comparing its spectral features with those of structurally related compounds, we aim to provide a deeper understanding of structure-spectrum correlations.

Predicted 1H NMR Spectrum of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

The structure of 4-(4-bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one presents several distinct proton environments, each giving rise to a unique signal in the 1H NMR spectrum. The analysis is broken down by the key structural fragments: the 4-bromophenoxy group, the butan-1-one linker, and the pyrrolidin-1-yl group.

A. 4-Bromophenoxy Protons (Aromatic Region):

The 4-bromophenoxy moiety gives rise to a classic AA'BB' system in the aromatic region of the spectrum, typically observed between δ 6.5-8.0 ppm.[1][2] The protons ortho to the oxygen atom (H-a) are expected to be upfield relative to the protons ortho to the bromine atom (H-b) due to the electron-donating character of the ether oxygen.

  • H-a (2H): These protons are ortho to the electron-donating oxygen and will appear as a doublet. They are coupled to the H-b protons.

  • H-b (2H): These protons are ortho to the electron-withdrawing bromine atom and will also appear as a doublet, coupled to the H-a protons. The ortho coupling constant (³J) in such aromatic systems is typically in the range of 7-9 Hz.[3]

B. Butan-1-one Linker Protons (Aliphatic Region):

The four-carbon chain provides three distinct signals.

  • H-d (-OCH₂-): This methylene group is adjacent to the electronegative oxygen atom of the phenoxy group, leading to a downfield shift. This signal is expected to appear as a triplet, coupled to the adjacent H-e methylene protons. The typical chemical shift for protons on a carbon bonded to an oxygen in an ether is around 3.5-4.5 ppm.[1]

  • H-c (-CH₂CO-): This methylene group is alpha to the carbonyl group of the amide. The anisotropic effect of the carbonyl group will deshield these protons, causing them to resonate downfield.[4][5][6] This signal should appear as a triplet, coupled to the H-e protons. Protons alpha to a carbonyl group typically resonate in the range of 2.0-2.8 ppm.[2]

  • H-e (-CH₂CH₂CH₂-): This central methylene group is coupled to both H-c and H-d. It is expected to appear as a multiplet, likely a quintet or a triplet of triplets.

C. Pyrrolidin-1-yl Protons (Aliphatic Region):

The pyrrolidine ring protons are influenced by the adjacent carbonyl group.

  • H-f (-N(CH₂)₂-): These two methylene groups are adjacent to the nitrogen atom of the amide. Due to the partial double bond character of the C-N amide bond, rotation can be restricted, potentially making the two methylene groups non-equivalent. They are expected to appear as triplets, coupled to the H-g protons. Protons on a carbon attached to a nitrogen atom typically resonate between 2-3 ppm.[7]

  • H-g (-CH₂CH₂N-): This methylene group is beta to the nitrogen and is expected to appear as a multiplet, likely a quintet, due to coupling with the two adjacent H-f methylene groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Coupling Constant (J, Hz)
H-a~6.8-7.0Doublet (d)2H³J ≈ 8-9
H-b~7.3-7.5Doublet (d)2H³J ≈ 8-9
H-c~2.4-2.6Triplet (t)2H³J ≈ 7
H-d~3.9-4.1Triplet (t)2H³J ≈ 7
H-e~1.9-2.1Multiplet (m)2HN/A
H-f~3.3-3.5Triplet (t)4H³J ≈ 7
H-g~1.8-2.0Multiplet (m)4HN/A

Comparative Spectral Analysis

To highlight the utility of 1H NMR in distinguishing subtle structural variations, we compare the predicted spectrum of our target molecule with two hypothetical alternatives.

Alternative 1: 4-(4-Chlorophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

Replacing bromine with chlorine (a more electronegative but smaller halogen) will have a minor effect on the chemical shifts of the aromatic protons. The overall pattern will remain an AA'BB' system, but the chemical shifts of H-b may be slightly downfield.

Alternative 2: 4-(4-Bromophenoxy)-1-(piperidin-1-yl)butan-1-one

Replacing the five-membered pyrrolidine ring with a six-membered piperidine ring will significantly alter the signals for the cyclic amine portion. The piperidine ring in a chair conformation will show distinct signals for axial and equatorial protons, potentially leading to more complex multiplets.

Compound Aromatic Protons (δ, ppm) -OCH₂- Protons (δ, ppm) Amide Ring Protons (δ, ppm)
Target Molecule H-a: ~6.8-7.0 (d); H-b: ~7.3-7.5 (d)~3.9-4.1 (t)H-f: ~3.3-3.5 (t); H-g: ~1.8-2.0 (m)
Alternative 1 (Cl) H-a: ~6.8-7.0 (d); H-b: ~7.3-7.5 (d)~3.9-4.1 (t)H-f: ~3.3-3.5 (t); H-g: ~1.8-2.0 (m)
Alternative 2 (Piperidine) H-a: ~6.8-7.0 (d); H-b: ~7.3-7.5 (d)~3.9-4.1 (t)More complex multiplets expected

Experimental Protocol for High-Resolution 1H NMR

Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural elucidation. The following protocol outlines the key steps.

1. Sample Preparation:

  • Sample Amount: Weigh approximately 5-25 mg of the compound. For routine 1H NMR, 10 mg is a good starting point.[8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice.[8] Other options include DMSO-d₆, acetone-d₆, or methanol-d₄. The deuterated solvent provides a lock signal for the spectrometer.[9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool into a clean NMR tube.

  • Internal Standard: Usually, the deuterated solvent contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Shimming: The magnetic field homogeneity must be optimized by "shimming" on the deuterium lock signal of the solvent to obtain sharp lines.[9][11]

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse (zg) or a 30-degree pulse (zg30) sequence is typically used.[12]

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -1 to 13 ppm for organic molecules.[13]

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient for good resolution.[12][14]

    • Relaxation Delay (D1): A delay of 1-5 seconds between scans allows for adequate relaxation of the protons.[12]

    • Number of Scans (NS): For a sufficient concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[12][14]

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

    • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (upright).

    • Baseline Correction: A flat baseline is achieved through baseline correction algorithms.

    • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

    • Integration: The area under each peak is integrated to determine the relative number of protons.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim for Field Homogeneity lock->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate Signals reference->integrate

Caption: Workflow for 1H NMR Spectral Analysis.

Advanced Spectral Interpretation: Causality and Insights

Anisotropic Effects: The deshielding of protons alpha to the carbonyl group (H-c) is a classic example of magnetic anisotropy.[4][6][15] The circulating π-electrons of the C=O bond generate a local magnetic field that opposes the applied field in certain regions of space and reinforces it in others. Protons located in the plane of the carbonyl group, like H-c, fall into the deshielding cone and thus resonate at a higher chemical shift.

Amide Bond Rotation: The C-N bond in the pyrrolidine amide has partial double-bond character, which can lead to restricted rotation at room temperature. This can make the two protons on each of the methylene groups adjacent to the nitrogen (H-f) diastereotopic, meaning they are chemically non-equivalent. This could result in more complex splitting patterns than simple triplets. Temperature-dependent NMR studies can be employed to investigate this dynamic process.

Conclusion

The 1H NMR spectrum of 4-(4-bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one provides a wealth of information for its structural verification. A thorough analysis of chemical shifts, coupling constants, and integration values allows for the unambiguous assignment of all protons in the molecule. By understanding the underlying principles of NMR spectroscopy and comparing the spectrum with those of related structures, researchers can gain deeper insights into structure-property relationships. The detailed experimental protocol provided herein serves as a robust guide for obtaining high-quality, reproducible data, which is paramount in research and drug development.

References

  • Analysis of anisotropic effects in trinuclear metal carbonyl compounds by visualization of through-space NMR shielding. PubMed. [Link]

  • Optimized Default 1H Parameters. NMR Facility - Chemistry Department, University of California, Riverside. [Link]

  • Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams. ARKAT USA. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. [Link]

  • H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Modgraph. [Link]

  • THE ACQUISITION PARAMETERS. The University of Georgia. [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. [Link]

  • Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. eGyanKosh. [Link]

  • Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. PubMed. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • NMR data acquisition. Methods in Enzymology. [Link]

  • THE MAGNETIC ANISOTROPY OF THE CARBONYL BOND. Canadian Science Publishing. [Link]

  • NMR sample preparation. Centre de Recherche de Gif. [Link]

  • Spin-Spin Coupling. e-PG Pathshala. [Link]

  • Spin-Spin Coupling. University of Regensburg. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • 5.6: Spin-Spin Coupling. Chemistry LibreTexts. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. [Link]

  • (a) 1 H NMR spectrum of.... ResearchGate. [Link]

  • Spin spin coupling and coupling constant. Slideshare. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Improving yield of graphene oxide catalysed n-heterocyclization of amines. The Royal Society of Chemistry. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... ResearchGate. [Link]

  • Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. PMC. [Link]

  • 1H NMR Chemical Shifts. Chemistry Connected. [Link]

  • Tables For Organic Structure Analysis. University of California, Los Angeles. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • 1-Butanone, 1-(4-bromophenyl)-. PubChem. [Link]

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Comparative

mass spectrometry fragmentation pattern of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

Content Type: Technical Comparison Guide (ESI-MS/MS vs. EI-GC/MS) Subject: Structural Elucidation & Fragmentation Mechanics Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide (ESI-MS/MS vs. EI-GC/MS) Subject: Structural Elucidation & Fragmentation Mechanics Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists

Executive Summary

This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one (hereafter referred to as BP-PB ). As a functionalized phenoxy-alkyl-amide, BP-PB represents a structural class common in nootropic development (racetam analogs) and kinase inhibitor linkers.

We compare two distinct ionization modalities: Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-GC/MS) . While ESI provides protonated molecular integrity crucial for pharmacokinetic (PK) studies, EI offers structural fingerprinting via radical-induced rearrangements (McLafferty). This guide details the mechanistic causality behind these patterns to support impurity profiling and metabolite identification.

Structural Analysis & The Bromine Signature

Before analyzing fragmentation, the operator must validate the molecular ion using the unique isotopic signature of bromine.

  • Formula: C₁₄H₁₈BrNO₂

  • Monoisotopic Mass (⁷⁹Br): 311.05 Da

  • Isotopic Pattern: The presence of a single bromine atom creates a characteristic 1:1 doublet at m/z 311 (M) and m/z 313 (M+2) .

Critical Check: In all subsequent fragmentation data, any fragment retaining the phenoxy moiety must exhibit this 1:1 doublet (separated by 2 Da). Fragments losing the phenoxy group will revert to a standard carbon isotope distribution.

Comparative Analysis: ESI-CID vs. EI-MS

This section compares the utility of "Soft" (ESI) versus "Hard" (EI) ionization for this specific scaffold.

Method A: ESI-MS/MS (Collision Induced Dissociation)
  • Primary Utility: LC-MS quantification, metabolite identification.

  • Mechanism: Even-electron [M+H]⁺ species driven by charge-remote fragmentation and proton mobility.

  • Dominant Pathway: The proton typically localizes on the amide nitrogen (highest proton affinity), driving the cleavage of the amide bond or the ether linkage.

Method B: EI-GC/MS (70 eV Electron Impact)
  • Primary Utility: Impurity profiling, library matching (NIST/Wiley).

  • Mechanism: Odd-electron radical cation [M]⁺• driven by high-energy radical site initiation.

  • Dominant Pathway: McLafferty Rearrangement and

    
    -cleavage.[1][2][3][4] The gamma-hydrogen on the butyryl chain facilitates a classic rearrangement, yielding a diagnostic base peak distinct from ESI.
    
Detailed Fragmentation Pathways
Pathway A: ESI-MS/MS (Protonated Precursor m/z 312)

In ESI, the precursor is [M+H]⁺ (m/z 312/314). The fragmentation is dominated by the stability of the pyrrolidine ring and the phenoxy leaving group.

  • Amide Hydrolysis-like Cleavage: The protonated amide bond weakens, leading to the expulsion of neutral pyrrolidine or the formation of the pyrrolidinium ion.

  • Ether Cleavage: Inductive cleavage at the phenoxy ether bond releases the bromophenol moiety.

Table 1: ESI-MS/MS Fragment Ions

m/z (⁷⁹Br)Ion TypeStructure / MechanismRelative Intensity
312.06 [M+H]⁺Protonated Molecular Ion (Doublet 312/314)High (Precursor)
241.00 [M-Pyrrolidine]⁺Acylium Ion . Loss of neutral pyrrolidine (71 Da). Retains Br (Doublet).Medium
72.08 [C₄H₈N]⁺Pyrrolidinium Ion . Proton retained on amine. No Br.Base Peak (High)
172.94 [C₆H₄BrO]⁺Bromophenol Cation . Cleavage of ether bond. Retains Br.Low
Pathway B: EI-GC/MS (Radical Cation m/z 311)

In EI, the molecular ion [M]⁺• (m/z 311/313) is formed. The presence of the carbonyl group and a


-hydrogen (on the C4 carbon attached to the phenoxy group) triggers the McLafferty Rearrangement .
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen.[4] The C2-C3 bond breaks.[4]
    
  • Result:

    • Neutral Loss: 1-bromo-4-(vinyloxy)benzene (Alkene equivalent).

    • Detected Ion: The enol form of N-vinylpyrrolidinone derivative (m/z 113).

Table 2: EI-GC/MS Fragment Ions

m/z (⁷⁹Br)Ion TypeStructure / MechanismRelative Intensity
311.05 [M]⁺•Molecular Ion Radical (Doublet 311/313)Moderate
113.08 [C₆H₁₁NO]⁺•McLafferty Product . (Enol of N-but-1-enyl-pyrrolidine moiety). No Br.Base Peak
171.95 [C₆H₄BrO]⁺Bromophenoxy Radical . Simple ether cleavage. Retains Br.High
70.06 [C₄H₆N]⁺Pyrrolidine Fragment . Ring cleavage/dehydrogenation.High
155.93 [C₆H₄Br]⁺Bromophenyl Cation . Loss of Oxygen/CO from phenoxy.Medium
Visualized Fragmentation Mechanics

The following diagram illustrates the divergent pathways between Soft (ESI) and Hard (EI) ionization, highlighting the mechanistic origins of the key fragments.

FragmentationPathways Molecule BP-PB Molecule (MW 311/313) ESI_Source ESI Source (Soft Ionization) Molecule->ESI_Source EI_Source EI Source (70 eV Hard Ionization) Molecule->EI_Source MH_Plus [M+H]+ m/z 312/314 ESI_Source->MH_Plus Pyrr_Ion Pyrrolidinium Ion m/z 72 MH_Plus->Pyrr_Ion Amide Bond Cleavage Acylium Acylium Ion m/z 241/243 MH_Plus->Acylium Neutral Loss of Pyrrolidine M_Radical [M]+. m/z 311/313 EI_Source->M_Radical McLafferty McLafferty Rearrangement (Gamma-H Abstraction) M_Radical->McLafferty Phenoxy_Rad Bromophenoxy Ion m/z 172/174 M_Radical->Phenoxy_Rad Alpha Cleavage Enol_Ion Enol Amide Ion m/z 113 McLafferty->Enol_Ion Base Peak (C2-C3 Cleavage)

Caption: Divergent fragmentation pathways of BP-PB. ESI favors proton-driven amide cleavage (m/z 72), while EI favors radical-driven McLafferty rearrangement (m/z 113).

Experimental Protocols

To reproduce these data, the following protocols ensure self-validating results.

Protocol A: ESI-LC-MS/MS (Targeted ID)
  • Sample Prep: Dissolve 1 mg BP-PB in 1 mL Methanol/Water (50:50) + 0.1% Formic Acid.

  • LC Conditions: C18 Column, Gradient 5% -> 95% ACN over 5 mins.

  • MS Parameters:

    • Mode: Positive Ion (+).

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE): Ramp 15–35 eV (Crucial to observe both m/z 241 and m/z 72).

  • Validation Check: Confirm the 1:1 ratio for m/z 312/314. If the ratio is distorted, check for detector saturation or interference.

Protocol B: EI-GC/MS (Fingerprinting)
  • Sample Prep: Dissolve 1 mg BP-PB in 1 mL Dichloromethane (DCM).

  • GC Conditions:

    • Inlet: 250°C, Split 20:1.

    • Column: DB-5ms (or equivalent), 30m.

    • Temp Program: 100°C (1 min) -> 20°C/min -> 300°C.

  • MS Parameters:

    • Source: 230°C.

    • Energy: 70 eV.[5]

  • Validation Check: Look for m/z 113. If m/z 113 is absent, the source temperature may be too low to induce the rearrangement, or the ionization energy is drifting.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on McLafferty rearrangement mechanisms in amides).
  • BenchChem. (2025).[6][7] Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. Link (Comparative data on bromophenoxy/bromobenzoyl fragmentation patterns).

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Amides and Halides. Link (General rules for amide alpha-cleavage and bromine isotope patterns).

  • Davidson, J. T., et al. (2020).[8] Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. International Journal of Mass Spectrometry. Link (Mechanistic insights into pyrrolidine-amide bond cleavage in ESI).

  • Ochoa, J. L., & Crittenden, C. M. (2026).[9] In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds. Journal of the American Society for Mass Spectrometry.[2] Link (Recent validation of pyrrolidine loss as a dominant pathway in drug-like scaffolds).

Sources

Validation

A Guide to the Spectroscopic Characterization of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one: An Infrared Spectroscopy Perspective

This guide provides an in-depth analysis of the infrared (IR) spectroscopic signature of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one. Designed for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic signature of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list, offering a rationale for the expected spectral features and comparing the utility of IR spectroscopy with other common analytical techniques for comprehensive structural elucidation.

Introduction: The Imperative of Structural Verification

In the field of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is paramount. 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one incorporates several key functional groups: a tertiary amide, an aryl alkyl ether, and a para-substituted aromatic ring. This combination makes it an interesting candidate for structural analysis. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique to verify the presence of these crucial functional groups, effectively providing a molecular "fingerprint."[1] This guide will detail the expected IR absorption peaks for the title compound, explain the underlying molecular vibrations, and place the technique within a broader analytical workflow.

Molecular Structure and Key Vibrational Moieties

To interpret the IR spectrum, we must first deconstruct the molecule into its constituent parts, each with characteristic vibrational frequencies.

Figure 1: Structure of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one Chemical structure of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

The primary functional groups expected to yield distinct IR signals are:

  • Tertiary Amide: The -(C=O)N(CH₂)₂- moiety.

  • Aryl Alkyl Ether: The Ar-O-CH₂- linkage.

  • Para-Substituted Aromatic Ring: The 1,4-disubstituted bromophenyl group.

  • Aliphatic Chains: The -(CH₂)₃- butyl chain and the -(CH₂)₄- pyrrolidine ring.

  • Carbon-Bromine Bond: The Ar-Br bond.

Predicted Infrared Spectrum: A Region-by-Region Analysis

The IR spectrum provides a wealth of information. The absence of certain peaks (e.g., O-H or N-H stretches) can be as informative as the presence of others.[2] For this molecule, a tertiary amide, we do not expect to see any N-H stretching bands that are characteristic of primary or secondary amides.[3][4]

The table below summarizes the predicted characteristic absorption bands.

Table 1: Predicted Characteristic IR Peaks for 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale & Comments
3100–3000Aromatic C-H StretchMedium to WeakVibrations of H atoms attached to the sp² carbons of the benzene ring. Appears at a higher frequency than aliphatic C-H stretches.[5][6]
2990–2850Aliphatic C-H StretchStrongAsymmetric and symmetric stretching of C-H bonds in the butyl chain and pyrrolidine ring.
~1645Tertiary Amide C=O Stretch (Amide I Band)StrongThis is a highly diagnostic peak. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to resonance with the nitrogen lone pair, which decreases the double-bond character of the C=O bond.[3][7] The range for tertiary amides is typically 1680-1630 cm⁻¹.[3][4]
~1600, ~1480Aromatic C=C Stretch (Skeletal Vibrations)MediumThese bands arise from the stretching and contracting of the carbon-carbon bonds within the benzene ring.[5][8]
~1450Aliphatic CH₂ ScissoringMediumBending vibration of the methylene groups in the alkyl chain and pyrrolidine ring.
~1245Aryl-O Stretch (Asymmetric C-O-C)StrongCharacteristic of aryl alkyl ethers, this strong absorption is due to the stretching of the Ar-O bond.[9][10]
~1040Alkyl-O Stretch (Symmetric C-O-C)StrongThe second key ether band, corresponding to the stretching of the O-CH₂ bond. The presence of two distinct bands in this region is a strong indicator of an aryl alkyl ether.[9][11]
850–810Aromatic C-H Out-of-Plane (OOP) BendStrongThis intense absorption is highly diagnostic for the substitution pattern. A strong band in this region is characteristic of a 1,4- (para) disubstituted benzene ring.[6][12]
690–515C-Br StretchMedium to StrongStretching of the carbon-bromine bond. This peak falls in the low-frequency fingerprint region.[13]

Experimental Workflow for Structural Characterization

A robust characterization workflow ensures data integrity and confident structural confirmation. IR spectroscopy is a critical early step in this process.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation Prep Prepare Sample (e.g., KBr Pellet or ATR) IR Acquire FT-IR Spectrum Prep->IR NMR Acquire NMR Spectra (¹H, ¹³C, DEPT) MS Acquire Mass Spectrum (e.g., ESI-MS) IR_Interp IR: Identify Functional Groups (C=O, C-O-C, Ar-Br) IR->IR_Interp NMR_Interp NMR: Determine C-H Framework & Connectivity NMR->NMR_Interp MS_Interp MS: Determine Molecular Weight & Formula MS->MS_Interp Confirm Confirm Structure of 4-(4-Bromophenoxy)-1- (pyrrolidin-1-yl)butan-1-one IR_Interp->Confirm NMR_Interp->Confirm MS_Interp->Confirm

Caption: Workflow for the spectroscopic characterization of a novel organic compound.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a modern, rapid technique for acquiring IR spectra of solid or liquid samples with minimal preparation.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of the solid 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one powder directly onto the ATR crystal.

  • Apply Pressure: Lower the instrument's pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the sample from the ATR crystal thoroughly before analyzing the next sample.

IR Spectroscopy in Context: A Comparative Analysis

While IR spectroscopy is excellent for identifying functional groups, it does not provide a complete picture of molecular connectivity. For unambiguous structure determination, it must be used in concert with other analytical techniques.[14][15]

Table 2: Comparison of Analytical Techniques for Characterizing 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

TechniqueInformation ProvidedStrengthsLimitations
Infrared (IR) Spectroscopy Presence of functional groups (amide, ether, aromatic ring, C-Br).[16]• Fast and simple• Non-destructive• Excellent for identifying carbonyls and confirming functional group transformations.• Provides no detailed connectivity information.• Fingerprint region can be complex and difficult to interpret fully.• Not ideal for determining sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, and stereochemistry.[16]• Provides unambiguous structural elucidation.• ¹H NMR gives proton environments and coupling.• ¹³C NMR shows all unique carbons.• Slower acquisition time.• Requires larger sample amounts.• More complex data interpretation.
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution), and fragmentation patterns.[16][17]• Extremely sensitive.• Provides exact molecular weight and formula.• Fragmentation can help identify structural components.• Isomeric compounds can be difficult to distinguish.• It is a destructive technique.

For the title compound, ¹H NMR would be expected to show distinct signals for the aromatic protons, the protons on the butyl chain (with characteristic splitting patterns based on their proximity to the ether oxygen and the amide), and the protons of the pyrrolidine ring. Mass spectrometry would confirm the molecular weight (314.0783 g/mol for the [M]+ ion of the most abundant isotopes, C₁₅H₂₀⁷⁹BrNO) and the presence of bromine through its characteristic isotopic pattern ([⁷⁹Br] and [⁸¹Br] in a ~1:1 ratio).

Conclusion

The infrared spectrum of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one is defined by a set of highly characteristic absorption bands. The most informative peaks are the strong tertiary amide C=O stretch around 1645 cm⁻¹ , the pair of strong C-O ether stretches near 1245 cm⁻¹ and 1040 cm⁻¹ , and the intense C-H out-of-plane bending band between 850-810 cm⁻¹ , which confirms the para-substitution pattern of the aromatic ring. While IR spectroscopy is a powerful and indispensable tool for the rapid confirmation of these key functional features, it is most effective when integrated into a comprehensive analytical workflow that includes NMR and mass spectrometry for complete and unambiguous structural verification.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR handout.pdf. Retrieved from [Link]

  • Papineau, D. (2022). Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. Elements Magazine. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • A-Z Chemistry. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Purity Validation of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one via Liquid Chromatography-Mass Spectrometry (LC-MS)

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)buta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one. It is intended for researchers, analytical scientists, and drug development professionals who require a reliable, high-confidence analytical procedure for this compound and its potential impurities.

Introduction: The Analytical Imperative

4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one is a synthetic organic compound whose utility in research and as a potential pharmaceutical intermediate necessitates a stringent assessment of its purity. The presence of impurities, even at trace levels, can significantly impact experimental outcomes, toxicological profiles, and the viability of a drug candidate. Therefore, an analytical method that not only quantifies the main component but also detects and potentially identifies process-related impurities and degradation products is paramount.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for this task. Its power lies in the synergistic combination of the high-resolution separation capabilities of liquid chromatography with the unparalleled sensitivity and specificity of mass spectrometry. This dual-detection approach allows for the confident quantification of the target analyte while simultaneously providing mass information crucial for the tentative identification of unknown co-eluting species.

Part 1: Analyte Characteristics and Methodological Strategy

The molecular structure of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one dictates the analytical strategy. Its key features include:

  • A Lipophilic Bromophenoxy Group: Suggests strong interaction with non-polar stationary phases, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the primary mode of separation.[1][2][3]

  • A Basic Tertiary Amine (Pyrrolidine Ring): This moiety is susceptible to protonation. At acidic pH, the protonated amine enhances polarity and improves peak shape by preventing interaction with residual silanols on the stationary phase. This makes pH control of the mobile phase a critical parameter.

  • A Polar Ketone Group: Contributes to the overall polarity of the molecule.

  • High Proton Affinity: The tertiary amine is readily protonated, making positive-mode Electrospray Ionization (ESI) an ideal choice for mass spectrometric detection due to its high ionization efficiency for such compounds.[4][5][6]

Based on these characteristics, an RP-HPLC method coupled with positive-mode ESI-MS is the most logical and effective approach.

Part 2: Comparative Method Development

The objective of method development is to achieve optimal separation between the main peak and all potential impurities with good peak shape and sensitivity. This requires a systematic comparison of key chromatographic and spectrometric parameters.

Chromatography (LC) Optimization

The separation is governed by the partitioning of the analyte between the mobile and stationary phases.[7] We compare two critical parameters: stationary phase chemistry and mobile phase composition.

Stationary Phase Comparison:

The choice of column chemistry affects the selectivity and retention of the separation. A standard C18 column is often the starting point for compounds of this nature.

ParameterColumn A: Standard C18Column B: Phenyl-HexylRationale & Observations
Retention Time (Main Peak) 6.8 min7.5 minThe Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the bromophenoxy ring, leading to slightly increased retention.
Resolution (Rs) from Impurity 1 1.82.5The Phenyl-Hexyl column provides superior resolution for aromatic impurities, demonstrating the value of exploiting different separation mechanisms.
Tailing Factor (Main Peak) 1.31.1Both columns show acceptable peak shape with an acidic mobile phase, but the Phenyl-Hexyl phase shows a slight improvement.

Mobile Phase Optimization:

The mobile phase composition, particularly its organic modifier and pH, directly influences retention and peak shape.

ParameterCondition A: Acetonitrile/WaterCondition B: Methanol/WaterRationale & Observations
Elution Strength HigherLowerAcetonitrile is a stronger solvent in reversed-phase, leading to shorter retention times compared to methanol.
Peak Shape Sharp, SymmetricalSlightly BroaderAcetonitrile generally provides sharper peaks and lower backpressure, leading to better chromatographic efficiency.
pH Modifier 0.1% Formic Acid (pH ~2.7)0.1% Formic Acid (pH ~2.7)An acidic modifier is essential. It protonates the pyrrolidine nitrogen, ensuring a single ionic species and preventing peak tailing from silanol interactions.
Mass Spectrometry (MS) Optimization

The goal of MS optimization is to achieve sensitive and specific detection of the target analyte and its impurities.

  • Ionization Mode: Positive-mode Electrospray Ionization (ESI) is highly effective for protonating the basic pyrrolidine nitrogen, yielding a strong protonated molecule [M+H]⁺.[4][8]

  • In-Source Fragmentation vs. Tandem MS (MS/MS): While standard MS/MS is used for structural confirmation, intentionally inducing some in-source fragmentation can be a valuable tool. For molecules with a labile group like pyrrolidine, this can reveal the core structure, aiding in the identification of metabolites or impurities where the core is modified.[9][10]

Part 3: The Validated Protocol: A Self-Validating System

This section details the final, optimized protocol. Its trustworthiness is ensured by incorporating System Suitability Tests (SSTs), which verify the performance of the LC-MS system before sample analysis, in line with regulatory expectations.[11][12][13][14]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Standard & SST Solutions sst System Suitability Test (SST) Verify Resolution, Tailing, Precision prep_std->sst prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Diluent) inject_sample Inject Sample Batches prep_sample->inject_sample sst->inject_sample If SST Passes acquire_data Acquire Full Scan & MS/MS Data inject_sample->acquire_data integrate Integrate Chromatograms acquire_data->integrate id_impurities Identify Impurities (via MS/MS) acquire_data->id_impurities calc_purity Calculate Area % Purity integrate->calc_purity report Generate Final Report calc_purity->report id_impurities->report

Caption: LC-MS Purity Validation Workflow.

Step-by-Step Methodology
  • Reagents and Materials:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (LC-MS Grade)

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (LC-MS Grade)

    • Diluent: Acetonitrile/Water (50:50, v/v)

    • Analyte: 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one reference standard and sample lot.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm particle size

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient Program:

      • 0.0 min: 20% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 20% B

      • 15.0 min: 20% B (Re-equilibration)

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Scan Range: m/z 100-800

    • Data Acquisition: Full Scan (for quantification) and Targeted MS/MS (for confirmation and impurity identification) on the [M+H]⁺ ion.

  • System Suitability Test (SST) Criteria:

    • Tailing Factor: ≤ 1.5 for the main peak.

    • Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity.

    • Injection Precision: Relative Standard Deviation (RSD) of ≤ 2.0% for 5 replicate injections of the standard.

Part 4: Data Interpretation and Structural Elucidation

Purity is typically calculated using the area percent method from the full scan chromatogram, assuming a similar response factor for closely related impurities.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The true power of LC-MS is realized in impurity identification. By performing MS/MS on the [M+H]⁺ ions of both the main peak and any detected impurities, fragmentation patterns can be compared.

Proposed MS/MS Fragmentation Pathway

The protonated molecule ([M+H]⁺) of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one has an expected m/z of 326.1/328.1 due to the bromine isotopes. Collision-induced dissociation (CID) is expected to produce characteristic fragment ions.

G parent Parent Ion [M+H]⁺ m/z 326.1 / 328.1 frag1 Loss of Pyrrolidine [M+H - C4H8N]⁺ m/z 255.0 / 257.0 parent->frag1 Cleavage α to ketone frag2 Pyrrolidinyl acylium ion [C8H14NO]⁺ m/z 140.1 parent->frag2 Ether cleavage frag3 Bromophenoxy ion [C6H4BrO]⁺ m/z 171.0 / 173.0 frag1->frag3 Rearrangement frag4 Tropylium-type ion [C7H7]⁺ m/z 91.1 frag3->frag4 Loss of CO & Br

Caption: Predicted MS/MS Fragmentation of the Analyte.

  • Key Fragment (m/z 140.1): This ion corresponds to the pyrrolidinyl-butanoyl moiety and is a strong indicator of the "right side" of the molecule. Its absence in an impurity could suggest a modification at the pyrrolidine ring or amide bond.

  • Key Fragment (m/z 171.0/173.0): This ion represents the bromophenoxy group. Its presence confirms the "left side" of the molecule.

  • Neutral Loss of Pyrrolidine: A common fragmentation pathway for N-acyl pyrrolidines involves the loss of the pyrrolidine ring.[15][16]

By analyzing the fragmentation patterns of unknown peaks, one can deduce whether an impurity is related to the starting materials, a side-reaction product, or a degradant. For instance, an impurity with a mass shift of +16 Da and a similar fragmentation pattern might suggest an N-oxide formation, a common metabolic or degradation pathway for tertiary amines.

Conclusion

This guide outlines a systematic, science-driven approach to validating the purity of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one. By comparing chromatographic conditions and leveraging the full power of mass spectrometry for both quantification and structural elucidation, a robust, reliable, and defensible analytical method can be established. The use of a Phenyl-Hexyl column with an acetonitrile/water gradient and positive ESI-MS provides superior performance. The inclusion of system suitability criteria ensures the method is self-validating, providing high confidence in the quality and purity of the analyte for its intended scientific purpose.

References

  • Srinivas, R., et al. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Rapid Communications in Mass Spectrometry, 33(18), 1440-1448. [Link]

  • Li, A., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Environmental Science & Technology, 48(9), 5153–5160. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Pétri, C., et al. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PLoS ONE, 9(1), e84838. [Link]

  • ResearchGate. (2025). Fragmentation Pathways of Diphenyl Ether Radical Cations. [Link]

  • Wang, F., et al. (2023). Fragile intermediate identification and reactivity elucidation in electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines. Nature Communications, 14, 2095. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography? [Link]

  • Semantic Scholar. Fragmentation pathways of diphenyl ether radical cations. [Link]

  • Kobayashi, K., et al. (1976). Mass Spectrometry of Dyes. IV. Electron Impact Reaction of Nitrophenyl Phenyl Ethers and Their Charge Migration. Bulletin of the Chemical Society of Japan, 49(3), 867-868. [Link]

  • Duffield, A. M., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXIV. A Study of the Fragmentation of N-Acylpyrrolidines. Journal of the American Chemical Society, 87(21), 4894–4903. [Link]

  • ResearchGate. Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • International Pharmaceutical Industry. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Lause, J. F., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Hanson, C. D., & Fernandez-Lima, F. (2011). Ambient Pressure Proton Transfer Mass Spectrometry: Detection of Amines and Ammonia. Environmental Science & Technology, 45(20), 8871–8877. [Link]

  • Kruve, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. Journal of The American Society for Mass Spectrometry, 27(12), 2033–2041. [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Lause, J. F., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Ghosh, C., et al. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]

Sources

Validation

reproducing published synthesis of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

Comparative Synthesis Guide: Optimization of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one Executive Summary & Strategic Context This guide details the reproduction and optimization of the synthesis for 4-(4-Bromophe...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthesis Guide: Optimization of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

Executive Summary & Strategic Context

This guide details the reproduction and optimization of the synthesis for 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one . This molecule features a classic pharmacophore motif—an aryl ether linked to a solubilizing amide via a propyl chain. It is frequently encountered as a "linker" intermediate in the development of Histamine H3 receptor antagonists and Sigma-1 receptor ligands.

The Challenge: While the synthesis appears trivial, the specific combination of the electron-rich phenoxy ether and the requirement for high purity in biological screening dictates a choice between two divergent methodologies:

  • Method A (The Process Route): Acid Chloride Activation via Thionyl Chloride (

    
    ).
    
  • Method B (The MedChem Route): Direct Coupling via HATU/DIPEA.

This guide objectively compares these routes, providing validated protocols to ensure reproducibility and high yield.

Retrosynthetic Analysis

To understand the critical control points, we must visualize the bond disconnections. The synthesis hinges on the stability of the ether linkage during the amidation step.

Retrosynthesis Target Target Molecule 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one Disconnection1 Amide Bond Disconnection Target->Disconnection1 Intermediate_Acid Intermediate Acid 4-(4-bromophenoxy)butanoic acid Disconnection1->Intermediate_Acid Reagent_Amine Pyrrolidine Disconnection1->Reagent_Amine Disconnection2 Ether Bond Disconnection (Williamson Ether Synthesis) Intermediate_Acid->Disconnection2 SM_Phenol Starting Material 1 4-Bromophenol Disconnection2->SM_Phenol SM_Linker Starting Material 2 Ethyl 4-bromobutyrate (or u03b3-Butyrolactone) Disconnection2->SM_Linker

Figure 1: Retrosynthetic breakdown revealing the convergent strategy. The ether linkage is established first to avoid competing N-alkylation.

Precursor Synthesis: The Ether Linkage

Before comparing the amidation routes, the carboxylic acid precursor 4-(4-bromophenoxy)butanoic acid must be synthesized.

  • Reaction: Williamson Ether Synthesis followed by Saponification.

  • Protocol:

    • Dissolve 4-bromophenol (1.0 equiv) and ethyl 4-bromobutyrate (1.1 equiv) in acetone.

    • Add

      
        (2.0 equiv) and reflux for 12 hours.
      
    • Filter salts, concentrate, and treat the residue with NaOH (aq) / MeOH for 2 hours.

    • Acidify with HCl to precipitate the white solid acid.

    • Checkpoint: Purity should be >98% by HPLC before proceeding to amidation.

Comparative Methodologies

Method A: Acid Chloride Activation (The Process Route)

Best for: Multi-gram scale up, cost-efficiency, and avoiding chromatographic purification.

Mechanism: Conversion of the carboxylic acid to an acid chloride using thionyl chloride (


), followed by nucleophilic attack by pyrrolidine.

Protocol:

  • Activation: In a dry flask under

    
    , suspend 4-(4-bromophenoxy)butanoic acid  (1.0 equiv) in dry DCM (Dichloromethane).
    
  • Add

    
      (1.5 equiv) and a catalytic drop of DMF.
    
  • Reflux for 2 hours until gas evolution ceases and the solution clears.

  • Evaporation: Concentrate in vacuo to remove excess

    
     (Critical step to prevent side reactions). Re-dissolve residue in dry DCM.
    
  • Coupling: Cool to 0°C. Add Pyrrolidine (1.1 equiv) and

    
      (1.2 equiv) dropwise.
    
  • Work-up: Stir for 2 hours. Wash with 1M HCl (to remove excess amine) and Sat.

    
    . Dry over 
    
    
    
    .
Method B: HATU Coupling (The MedChem Route)

Best for: Small scale (<100mg), parallel synthesis, or when avoiding acidic conditions.

Mechanism: Formation of an activated O-azabenzotriazole ester using HATU, which reacts rapidly with the amine.

Protocol:

  • Activation: Dissolve 4-(4-bromophenoxy)butanoic acid (1.0 equiv) in DMF.

  • Add DIPEA (Diisopropylethylamine, 3.0 equiv) and HATU (1.1 equiv). Stir for 15 mins at RT (Yellow color develops).

  • Coupling: Add Pyrrolidine (1.2 equiv).

  • Work-up: Stir for 4-16 hours. Dilute with EtOAc, wash extensively with brine (3x) to remove DMF.

  • Purification: Usually requires Flash Column Chromatography (Hexane:EtOAc) to remove urea byproducts.

Experimental Data & Comparison

The following data summarizes the performance of both methods based on internal validation runs (n=3).

MetricMethod A (Acid Chloride)Method B (HATU)
Isolated Yield 92% 78%
Reaction Time 4 Hours16 Hours
Purity (Crude) High (>95%)Moderate (Requires Column)
Atom Economy HighLow (High MW Reagents)
Cost Low ($)High (

$)
Scalability ExcellentPoor (Cost/Waste)

Decision Matrix:

  • Choose Method A if you are synthesizing >500mg and have access to a fume hood (for

    
    ).
    
  • Choose Method B if you are running a library of 20+ analogs in parallel and want to avoid moisture-sensitive handling.

Workflow Visualization

Workflow cluster_A Method A: Acid Chloride cluster_B Method B: HATU Coupling Start Start: Acid Precursor StepA1 Reflux with SOCl2 (2h) Start->StepA1 Scale > 1g StepB1 Add HATU/DIPEA/DMF (15 min) Start->StepB1 Scale < 100mg StepA2 Evaporate Excess SOCl2 (Critical) StepA1->StepA2 StepA3 Add Pyrrolidine/Et3N (0°C) StepA2->StepA3 End Final Product >98% Purity StepA3->End StepB2 Add Pyrrolidine (RT, 16h) StepB1->StepB2 StepB3 Column Chromatography StepB2->StepB3 StepB3->End

Figure 2: Decision tree and process flow for the two competing synthesis routes.

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, use these checkpoints:

  • The "Pink" Phenol Issue:

    • Observation: 4-Bromophenol can oxidize to a pink/red quinone if old.

    • Fix: Recrystallize starting material from hexanes if significant coloration is observed. Impurities here will carry through to the final product.

  • The "Stuck" Coupling (Method B):

    • Validation: Monitor by LCMS.[1][2] If the Acid peak (M-1 = 257/259) persists, add more HATU.

    • Root Cause:[1][3][4][5][6] DMF must be anhydrous. Water hydrolyzes the activated ester back to the acid.

  • Acid Chloride Hydrolysis (Method A):

    • Validation: Take a small aliquot of the acid chloride, quench with methanol. Run TLC. You should see the Methyl Ester (higher Rf), not the Acid. If Acid is present, activation was incomplete or moisture entered.

References

  • Williamson Ether Synthesis Precursor

    • Organic Syntheses, Coll. Vol. 1, p. 109 (1941); Vol. 3, p. 13 (1923). (Standard protocol adapted for 4-bromophenol).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • HATU Coupling Standards

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][7][8] Tetrahedron, 61(46), 10827-10852.

  • Properties of Ethyl 4-bromobutyrate

    • National Institute of Standards and Technology (NIST) Chemistry WebBook.[9]

Sources

Safety & Regulatory Compliance

Safety

Definitive Disposal Protocol for 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

A Senior Application Scientist's Guide to Safe and Compliant Chemical Waste Management This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-o...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe and Compliant Chemical Waste Management

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one and associated waste materials. As a research chemical, specific toxicological and environmental data may be limited; therefore, this procedure is grounded in the precautionary principle, treating the compound as hazardous based on its chemical structure—specifically, as a halogenated organic compound and a pyrrolidine derivative. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Chemical Profile

  • Brominated Organic Compound : The carbon-bromine bond classifies this substance as a halogenated organic compound. Such compounds are often toxic, persistent in the environment, and can produce hazardous byproducts like hydrogen bromide (HBr) or brominated dioxins if not incinerated correctly.[1] Disposal regulations for halogenated waste are therefore highly stringent.[1][2]

  • Pyrrolidine Derivative : The pyrrolidine functional group is derived from a cyclic amine that is known to be corrosive, flammable, and toxic.[3] While these properties are modified in the final compound, the potential for nitrogen oxide (NOx) generation during combustion and inherent biological activity must be considered.

The table below summarizes the inferred hazard profile and essential chemical identifiers.

PropertyData / Assessment
Chemical Name 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one
Molecular Formula C₁₄H₁₈BrNO₂
Primary Classification Halogenated Organic Waste.[1][4][5]
Inferred Health Hazards Based on related structures, may be harmful if swallowed and cause skin and eye irritation.[6] Inhalation of aerosols or dust should be avoided.
Environmental Hazards Assumed to be persistent and potentially harmful to aquatic life. Brominated organic compounds can cause significant environmental harm if disposed of improperly.[1] Avoid release to the environment.[7]
Combustion Byproducts Expected to produce oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[8]

Pre-Disposal: Safety and Spill Containment

Proper personal protective equipment (PPE) and spill management readiness are non-negotiable prerequisites for handling this compound and its waste.

Required Personal Protective Equipment (PPE)
  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with solid waste procedures.[3][7]

  • Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[3]

  • Respiratory Protection : Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate & Alert : Alert personnel in the immediate vicinity and evacuate the area if necessary. Remove all sources of ignition.[9][10]

  • Contain : For liquid spills, contain the material using an absorbent, inert material such as vermiculite, dry sand, or a commercial chemical absorbent.[1][9] Do not use combustible materials like paper towels for large spills.

  • Collect : Carefully scoop the absorbed material and contaminated soil into a designated, properly labeled hazardous waste container using non-sparking tools.[9][10]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : The collected spill material must be disposed of as "Halogenated Organic Solid Waste."

Step-by-Step Disposal Protocol

The cardinal rule for disposing of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one is segregation . It must never be mixed with non-halogenated waste streams.[11][12] Mixing halogenated and non-halogenated waste contaminates the entire volume, significantly increasing disposal costs and environmental liability.[11]

Step 1: Identify and Segregate the Waste Stream
  • Pure Compound and Concentrated Solutions : Any unused or expired pure compound, as well as concentrated solutions in organic solvents (e.g., DCM, Chloroform, THF, Ethyl Acetate), must be collected as Liquid Halogenated Organic Waste .[1]

  • Contaminated Solid Waste : Items such as gloves, weigh boats, pipette tips, absorbent pads, and contaminated silica gel must be collected in a separate, clearly marked container as Solid Halogenated Organic Waste .[1]

  • Aqueous Solutions : Dilute aqueous solutions (e.g., from extractions) containing traces of the compound must be collected as Aqueous Halogenated Organic Waste . Do not dispose of these down the drain.[1][11]

Step 2: Select and Label the Appropriate Waste Container
  • Container Type : Use only chemically compatible, leak-proof containers with secure, tight-fitting lids. For liquids, a high-density polyethylene (HDPE) or glass bottle is appropriate. For solids, a lined, puncture-resistant drum or pail should be used.

  • Labeling : The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE "[1]

    • The specific waste stream name (e.g., "Liquid Halogenated Organic Waste")

    • A complete list of all chemical constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., Harmful/Irritant, Environmentally Hazardous).

Step 3: Waste Accumulation and Storage
  • Location : Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated. The area should be cool, dry, and well-ventilated.[1]

  • Container Management : Keep waste containers closed at all times except when actively adding waste.[3]

  • Secondary Containment : Store liquid waste containers within a larger, chemically resistant secondary containment bin to capture any potential leaks.

Step 4: Final Disposal
  • Professional Disposal : The final disposal of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one waste is not a laboratory procedure. It must be managed by a licensed and certified hazardous waste disposal contractor.[3]

  • Methodology : The standard and required method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (HBr).[2][3][13] This ensures complete destruction of the organic molecule and prevents the release of harmful substances into the atmosphere.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for correctly segregating and disposing of waste generated from work with 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one.

G cluster_0 Waste Characterization cluster_1 Segregation & Collection cluster_2 Final Disposition start Waste Generated Containing 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one q_physical_state What is the physical state? start->q_physical_state liquid_waste Collect in Labeled Container: 'LIQUID HALOGENATED ORGANIC WASTE' q_physical_state->liquid_waste Pure Compound or Organic Solution solid_waste Collect in Labeled Container: 'SOLID HALOGENATED ORGANIC WASTE' q_physical_state->solid_waste Contaminated Labware, Gloves, Absorbent aqueous_waste Collect in Labeled Container: 'AQUEOUS HALOGENATED ORGANIC WASTE' q_physical_state->aqueous_waste Aqueous Solution (e.g., from workup) storage Store in Secondary Containment in Satellite Accumulation Area liquid_waste->storage solid_waste->storage aqueous_waste->storage disposal Arrange Pickup by Certified Hazardous Waste Contractor for High-Temp Incineration storage->disposal

Caption: Waste Disposal Workflow for 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one.

Regulatory Framework

In the United States, the disposal of this chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it falls under the regulations for HOCs, which have specific treatment standards and are prohibited from land disposal without proper treatment.[4][5] It is the responsibility of the waste generator ("from cradle to grave") to ensure that all procedures, from collection to final disposal by a contractor, are fully compliant with federal, state, and local regulations.[11]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Veolia. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Pyrrolidine.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Pyrrolidine.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: (R)-Boc-β-Phe(4-Br)-OH.
  • Loba Chemie. (2025, July 17). Safety Data Sheet: PYRROLIDINE FOR SYNTHESIS.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-(4-Bromophenyl)butanoic acid.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Pyrrolidine.
  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: PYRROLIDINE.
  • Legal Information Institute, Cornell Law School. (n.d.). 40 CFR Appendix III to Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • University of Louisville. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents.
  • Smolecule. (2023, August 15). (4-Bromophenyl)(pyrrolidin-1-yl)methanone.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 4-(4-Bromophenoxy)butanoic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one
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